3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
Azidomethyl compounds are generally used in the field of chemistry for various purposes. For instance, azidomethyl nucleotides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of azidomethyl compounds often involves the use of azide groups. For example, in the synthesis of 5’-azide-modified ribonucleosides, a general strategy involves the use of PPh3 and CBr4, followed by NaN3 .Chemical Reactions Analysis
Azidomethyl compounds can participate in various chemical reactions. For example, azidomethyl nucleotides can be used in DNA sequencing by synthesis (SBS), where they act as reversible terminators .Scientific Research Applications
Synthesis Methods
Acid-Promoted Reactions : A novel method for synthesizing 1,2,4-oxadiazole-3-carboxamide, related to the compound , involves acid-promoted reactions of N-(cyanomethyl)amide with a nitrosation reagent. This process simplifies the synthesis and enhances yield (Du et al., 2021) (Du et al., 2021).
Microwave-Assisted Synthesis : Microwave-assisted methods have been used for the synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, a class of compounds closely related to the one , which indicates a potential for efficient and rapid synthesis (Dürüst & Karakuş, 2017) (Dürüst & Karakuş, 2017).
Pharmacological Applications
Anti-Protozoal Activity : Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones, a class similar to the compound , and investigated their in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Potential Antiviral Activity : Pratap and Yarovenko (2000) examined the antiviral activity of a compound closely related to 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, although the specific compound they studied did not exhibit significant activity against certain viruses (Pratap & Yarovenko, 2000).
Structural and Chemical Properties
- Crystal Structure Analysis : The crystal and molecular structures of related compounds, such as 4,4-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, have been analyzed to understand their physical and chemical properties (Willer, Storey, Deschamps, & Frisch, 2013) (Willer et al., 2013).
Energetic Material Applications
- Insensitive Energetic Materials : Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, similar to the compound , have been synthesized and investigated for their potential as insensitive energetic materials, indicating possible applications in materials science (Yu et al., 2017) (Yu et al., 2017).
Mechanism of Action
The mechanism of action of azidomethyl compounds can vary depending on their specific use. In the context of DNA sequencing, azidomethyl nucleotides can be incorporated into the growing DNA strand during the polymerase reaction, and their incorporation can be monitored using surface-enhanced Raman spectroscopic detection .
Safety and Hazards
Properties
IUPAC Name |
3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYNJNDMJQRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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